3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one
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Overview
Description
3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one is a natural product found in Plakortis with data available.
Scientific Research Applications
Synthesis Techniques
Enamine Synthesis : A method for synthesizing hetarylaminomethylidene derivatives of furan-2(3H)-ones is developed, showcasing the synthesis of enamines that exist in E- and Z-isomer equilibria. This synthesis technique is crucial for the production of various furan derivatives, potentially including "3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one" (Tikhomolova, Grinev, & Yegorova, 2023).
Diethylene Glycol as a Sustainable Approach : In another study, diethylene glycol is used as an ethyne equivalent in the copper-catalyzed annulation of 1,3-dicarbonyl compounds, leading to 2,3-disubstituted furan. This environmentally friendly approach is significant for synthesizing various furan compounds, including those structurally related to the compound (Yu et al., 2015).
Chemical Reactions and Properties
Furan Diels-Alder Reaction : A study explores a unique furan Diels-Alder reaction, highlighting the reactivity of furan compounds in the presence of different catalysts and conditions. This research is relevant for understanding the reactivity of "this compound" in various chemical environments (Griffith et al., 2006).
Enzymatic Synthesis of Polyesters : The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters is investigated, offering insights into the use of furan derivatives in producing biobased furan polyesters. This method could potentially be applied to similar furan compounds for creating novel materials (Jiang et al., 2014).
Catalytic Reduction in Furan Compounds : Research on the catalytic reduction of carbonyl- and hydroxy-containing furan compounds provides insights into the transformation of furan derivatives under specific conditions, which might be applicable to "this compound" (Shuikin, Bel'skii, & Savekina, 1964).
Biological and Medicinal Applications
- Leukotriene B4 Antagonistic Activity : A study presents the preparation of furan derivatives with antagonistic activity against human leukotriene B4 receptors. Although this does not directly involve "this compound", it demonstrates the potential of furan compounds in medicinal applications (Ando et al., 2004).
Properties
Molecular Formula |
C18H30O2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one |
InChI |
InChI=1S/C18H30O2/c1-5-9-11-15(6-2)12-10-13-18(8-4)14-16(7-3)17(19)20-18/h9,11,14-15H,5-8,10,12-13H2,1-4H3/b11-9+ |
InChI Key |
ZOVPLJJDPDLGND-PKNBQFBNSA-N |
Isomeric SMILES |
CC/C=C/C(CC)CCCC1(C=C(C(=O)O1)CC)CC |
Canonical SMILES |
CCC=CC(CC)CCCC1(C=C(C(=O)O1)CC)CC |
Synonyms |
plakortone G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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